molecular formula C23H18O5 B11153018 ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate

ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate

Cat. No.: B11153018
M. Wt: 374.4 g/mol
InChI Key: DYXMZXRAVJDQAS-UHFFFAOYSA-N
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Description

Ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate is a synthetic organic compound with the molecular formula C23H18O5. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate typically involves the reaction of 2-oxo-4-phenyl-2H-benzo[h]chromene-7-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s chromene core is known for its biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The chromene core can interact with enzymes and receptors, modulating their activity. This interaction can lead to anti-inflammatory, antioxidant, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate is unique due to its specific substitution pattern on the chromene core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H18O5

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 2-(2-oxo-4-phenylbenzo[h]chromen-7-yl)oxyacetate

InChI

InChI=1S/C23H18O5/c1-2-26-22(25)14-27-20-10-6-9-17-16(20)11-12-18-19(13-21(24)28-23(17)18)15-7-4-3-5-8-15/h3-13H,2,14H2,1H3

InChI Key

DYXMZXRAVJDQAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CC3=C2OC(=O)C=C3C4=CC=CC=C4

Origin of Product

United States

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